4-(4-(Bis(2-chloroethyl)amino)phenyl)-1-hydroxybutane-1,1-bisphosphonic acid
Übersicht
Beschreibung
4-(4-(Bis(2-chloroethyl)amino)phenyl)-1-hydroxybutane-1,1-bisphosphonic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H23Cl2NO7P2 and its molecular weight is 450.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Mustard Compounds - Nitrogen Mustard Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(4-(Bis(2-chloroethyl)amino)phenyl)-1-hydroxybutane-1,1-bisphosphonic acid, commonly referred to as BAD, is a synthetic compound that exhibits significant biological activity, particularly in the context of antitumor properties. This compound is a derivative of bisphosphonate, a class of drugs known for their ability to inhibit bone resorption and treat various bone-related conditions, including osteoporosis and metastatic bone disease.
- CAS Number : 104233-81-0
- Molecular Formula : C14H23Cl2N2O7P2
- Molecular Weight : 450.2 g/mol
BAD functions primarily through its dual action as both an alkylating agent and a bisphosphonate. The bisphosphonate moiety facilitates the compound's accumulation in bone tissue, while the alkylating properties are responsible for its cytotoxic effects on cancer cells. This combination allows BAD to target bone metastases effectively while also exerting systemic antitumor effects.
Antitumor Activity
Research has demonstrated that BAD exhibits potent antitumor activity against various cancer cell lines. In particular, studies conducted on rat models have shown that BAD significantly inhibits the growth of osteosarcoma and Walker carcinosarcoma:
- Tumor Growth Inhibition : In vivo studies indicated that BAD led to a marked reduction in tumor size and prolonged survival rates in treated animals compared to controls. The compound's efficacy was comparable to established chemotherapeutic agents such as dacarbazine and melphalan .
- Mechanistic Insights : The cytotoxic effects were attributed to the compound's ability to induce apoptosis in cancer cells, as evidenced by histological examinations showing rapid calcification of tumors and reduced metastatic spread .
Toxicity Profile
The toxicity profile of BAD has been assessed through various studies:
- LD50 Determination : The lethal dose (LD50) for intravenous administration was found to be 146 mg/kg in rat models, indicating a moderate toxicity level .
- Mutagenicity Tests : BAD exhibited low mutagenic activity when tested against histidine auxotrophic strains of Salmonella typhimurium, suggesting a favorable safety profile concerning genetic damage .
Data Tables
Parameter | Value |
---|---|
CAS Number | 104233-81-0 |
Molecular Weight | 450.2 g/mol |
LD50 (i.v.) | 146 mg/kg |
Tumor Types Tested | Osteosarcoma, Walker Carcinosarcoma |
Efficacy Comparison | Comparable to Dacarbazine and Melphalan |
Study 1: Efficacy in Osteosarcoma
A study focused on the effects of BAD on rats with induced osteosarcoma showed that treatment with BAD resulted in significant tumor size reduction and improved survival rates. Histological analysis revealed enhanced calcification within the tumors, indicating effective targeting of malignant cells.
Study 2: Safety and Toxicology
Another investigation assessed the mutagenicity and acute toxicity of BAD. Results indicated minimal mutagenic potential and an acceptable safety margin for therapeutic use, positioning BAD as a promising candidate for further clinical development.
Eigenschaften
IUPAC Name |
[4-[4-[bis(2-chloroethyl)amino]phenyl]-1-hydroxy-1-phosphonobutyl]phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23Cl2NO7P2/c15-8-10-17(11-9-16)13-5-3-12(4-6-13)2-1-7-14(18,25(19,20)21)26(22,23)24/h3-6,18H,1-2,7-11H2,(H2,19,20,21)(H2,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHBMGZJQVAIXNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(O)(P(=O)(O)O)P(=O)(O)O)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2NO7P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60146357 | |
Record name | 4-(4-(Bis(2-chloroethyl)amino)phenyl)-1-hydroxybutane-1,1-bisphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60146357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104233-81-0 | |
Record name | 4-(4-(Bis(2-chloroethyl)amino)phenyl)-1-hydroxybutane-1,1-bisphosphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104233810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-(Bis(2-chloroethyl)amino)phenyl)-1-hydroxybutane-1,1-bisphosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60146357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.